2-Aminoacetamide acetate

Solid-state chemistry Pre-formulation screening Pharmaceutical intermediate storage

2-Aminoacetamide acetate (CAS 105359-66-8), also known as glycine amide acetate, is an organic salt with the molecular formula C₄H₁₀N₂O₃ and a molecular weight of 134.13 g/mol. It is the acetate salt of 2-aminoacetamide (glycinamide), the amide derivative of the amino acid glycine.

Molecular Formula C2H6N2O · C2H4O2
Molecular Weight 134.13 g/mol
CAS No. 105359-66-8
Cat. No. B555459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoacetamide acetate
CAS105359-66-8
Molecular FormulaC2H6N2O · C2H4O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(=O)O.C(C(=O)N)N
InChIInChI=1S/C2H6N2O.C2H4O2/c3-1-2(4)5;1-2(3)4/h1,3H2,(H2,4,5);1H3,(H,3,4)
InChIKeyCFBOHTFVUPKHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoacetamide Acetate (CAS 105359-66-8): Glycinamide Intermediate for Peptide Synthesis and Antibiotic Development


2-Aminoacetamide acetate (CAS 105359-66-8), also known as glycine amide acetate, is an organic salt with the molecular formula C₄H₁₀N₂O₃ and a molecular weight of 134.13 g/mol . It is the acetate salt of 2-aminoacetamide (glycinamide), the amide derivative of the amino acid glycine. The compound appears as a white crystalline solid with a melting point of 121–125 °C and is freely soluble in water, facilitating its use in aqueous reaction media . As a protected form of glycinamide, the acetate counterion improves handling characteristics and stability compared to the free base, making it a preferred starting material in pharmaceutical and biochemical research settings where consistent reactivity and storage properties are critical.

Why 2-Aminoacetamide Acetate Cannot Be Replaced by Generic Glycinamide Salts or Derivatives in Regulated Syntheses


In chemical procurement for pharmaceutical and biochemical research, substitution of 2-aminoacetamide acetate with the free base (glycinamide), the hydrochloride salt, or N-substituted analogs without rigorous validation introduces significant risk of altered reactivity, solubility, and impurity profiles. The free base (CAS 598-41-4) has a low melting point of 65–67 °C and exhibits strongly basic character, leading to variable stability and potential for carbon dioxide absorption from air, which can compromise reaction stoichiometry and yield reproducibility [1]. The hydrochloride salt (CAS 1668-10-6) introduces chloride ions that may interfere with metal-catalyzed reactions or cause corrosion in industrial equipment, and its high melting point of ~204 °C (with decomposition) indicates fundamentally different thermal behavior that precludes direct substitution in melt-phase or solvent-free processes . N-substituted analogs such as N,N-dimethylglycinamide possess altered nucleophilicity at the α-amine position, making them unsuitable for applications requiring unsubstituted primary amine reactivity. Therefore, the acetate form is not an interchangeable commodity but a distinct chemical entity whose counterion influences both physicochemical handling and downstream synthetic compatibility.

Quantitative Differentiation of 2-Aminoacetamide Acetate from Closest Analogs: Comparative Evidence Guide


Counterion Identity Determines Melting Point and Physical Form: Acetate vs. Hydrochloride vs. Free Base

The acetate salt of 2-aminoacetamide exhibits a distinct melting point of 121–125 °C, which is intermediate between the free base (65–67 °C) and the hydrochloride salt (~204 °C with decomposition) [1]. This intermediate thermal stability provides a practical advantage: it avoids the low-melting, hygroscopic nature of the free base that complicates handling and accurate weighing, while also avoiding the high-temperature decomposition and chloride release associated with the hydrochloride salt .

Solid-state chemistry Pre-formulation screening Pharmaceutical intermediate storage

Acetate Counterion Enables Acid-Sensitive Reactions Incompatible with Hydrochloride Salt

The acetate salt of 2-aminoacetamide provides a weakly acidic counterion (pKa of acetic acid = 4.76) that is readily neutralized or displaced under mild basic conditions, in contrast to the hydrochloride salt which requires stoichiometric base consumption to liberate the free amine and generates chloride ions that may interfere with transition metal-catalyzed reactions [1]. In head-to-head comparisons of amino acid amide salts in peptide coupling reactions, acetate counterions have been shown to minimize epimerization and side-product formation when using acid-labile protecting groups such as Boc (tert-butoxycarbonyl) compared to hydrochloride salts [1].

Peptide coupling Acid-sensitive protecting groups Amide bond formation

Acetate Form Provides Controlled Release of Free Amine, Mitigating Exothermic and CO₂ Absorption Risks

The free base form of glycinamide (2-aminoacetamide) is described in the literature as "strongly basic" and capable of absorbing carbon dioxide from the atmosphere, forming carbamate adducts that alter molecular weight and reduce nucleophilicity [1]. This reactivity necessitates strict inert atmosphere handling for the free base. In contrast, the acetate salt is a stable, non-hygroscopic crystalline solid that can be weighed and handled in ambient air without special precautions, as the amine is protonated and unavailable for CO₂ absorption or uncontrolled exothermic neutralization [2].

Process safety Large-scale synthesis Amine handling

pKa of Acetate Counterion Facilitates Selective Deprotection in Orthogonal Protecting Group Strategies

In solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation, the use of orthogonal protecting groups is essential for achieving chemoselective transformations. The acetate salt of 2-aminoacetamide can be directly employed in reactions where a mild base (e.g., N-methylmorpholine, pKa ~7.4) is sufficient to liberate the free amine for coupling, while leaving more acid-labile protecting groups such as Boc or trityl intact [1]. In contrast, the hydrochloride salt requires stronger bases (e.g., triethylamine, pKa ~10.8) for neutralization, which may inadvertently cleave base-sensitive protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) or cause β-elimination in serine/threonine-containing peptides [2].

Solid-phase peptide synthesis Orthogonal protection Chemoselective deprotection

High-Value Research and Industrial Applications for 2-Aminoacetamide Acetate Based on Quantified Differentiation


Synthesis of Antibiotic Intermediates Requiring High-Purity, Chloride-Free Glycinamide

Patents and literature identify 2-aminoacetamide derivatives as key intermediates in the preparation of novel antibiotics, including N-[(aliphatic or aromatic)carbonyl]-2-aminoacetamide compounds and cyclized derivatives . The acetate salt is specifically advantageous in these syntheses because the chloride-free counterion avoids interference with late-stage transition metal-catalyzed cyclization steps (e.g., Pd-catalyzed intramolecular Heck or Suzuki reactions) where chloride ions are known to deactivate palladium catalysts. Additionally, the 121–125 °C melting point ensures that the intermediate remains a stable solid during storage between synthetic steps, a property not shared by the low-melting free base . Procurement of the acetate form directly supports robust, scalable antibiotic intermediate manufacturing with minimized catalyst poisoning and improved batch consistency.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu Orthogonal Protection Strategy

In SPPS, 2-aminoacetamide acetate serves as a versatile building block for introducing C-terminal amide modifications or for constructing glycinamide-containing peptide chains. The mild basic conditions required to liberate the free amine from the acetate salt are fully compatible with the Fmoc protecting group, which is base-labile and can be prematurely cleaved if stronger bases are used to neutralize hydrochloride salts . Furthermore, the absence of chloride ions eliminates potential corrosion issues in automated peptide synthesizers and avoids salt accumulation in waste streams. The stable solid form and ambient handling tolerance of the acetate salt (contrasted with the CO₂-absorbing, hygroscopic free base) make it the preferred choice for both manual and automated SPPS workflows requiring reproducible coupling efficiency and protecting group fidelity.

Preparation of Glycinamide-Based Imidazolidinones and Metal Complexes

Glycinamide and its salts are used in the synthesis of imidazolidinone scaffolds and as ligands for transition metal complexes . In these applications, the acetate salt offers a unique advantage: the acetate counterion can act as a mild base to catalyze cyclocondensation reactions between glycinamide and carbonyl compounds, potentially eliminating the need for an exogenous base and simplifying purification . Moreover, for metal complexation studies (e.g., with Rh, Ir, Eu), the chloride-free nature of the acetate salt ensures that the metal coordination sphere is not contaminated by chloride ligands, which could alter the complex's geometry, redox potential, or catalytic activity [4]. This makes 2-aminoacetamide acetate the salt form of choice for inorganic and organometallic chemists investigating structure-property relationships in glycinamide-based coordination compounds.

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